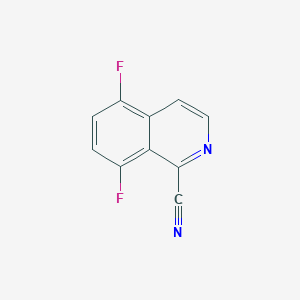

5,8-Difluoroisoquinoline-1-carbonitrile

Description

5,8-Difluoroisoquinoline-1-carbonitrile is a chemical compound with the molecular formula C₁₀H₄F₂N₂. It is a derivative of isoquinoline, characterized by the presence of two fluorine atoms at the 5th and 8th positions and a nitrile group at the 1st position. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Properties

Molecular Formula |

C10H4F2N2 |

|---|---|

Molecular Weight |

190.15 g/mol |

IUPAC Name |

5,8-difluoroisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C10H4F2N2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H |

InChI Key |

ZMWVJMYRRCYFKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=CN=C2C#N)F |

Origin of Product |

United States |

Preparation Methods

Core Construction via Skraup-Doebner-Von Miller Cyclization

A plausible route involves adapting the Skraup-Doebner-Von Miller reaction, traditionally used for quinoline synthesis, to isoquinoline systems. For example, the CN108610288B patent demonstrates the synthesis of 5-chloro-8-hydroxyquinoline using glycerol, concentrated sulfuric acid, and boric acid. By substituting 4-fluoro-2-aminophenol and 4-fluoro-2-nitrophenol as starting materials, this method could yield a difluorinated intermediate. Key modifications include:

- Boric acid as a moderator : Reduces tar formation and controls acrolein release during cyclization.

- High-boiling-point solvents : Ethyl cyclohexane (boiling point >120°C) prevents condensation of nitro intermediates on reactor walls.

Reaction conditions from analogous systems suggest a yield range of 65–75% for cyclization steps when optimized.

Fluorination Strategies

Direct fluorination of preformed isoquinolines presents challenges due to the inertness of aromatic C–H bonds. Two approaches are viable:

- Nucleophilic aromatic substitution (SNAr) : Using electron-withdrawing groups (e.g., nitro) at positions 5 and 8 to facilitate fluoride displacement.

- Balz-Schiemann reaction : Converting amino groups to diazonium salts followed by thermal decomposition with fluoroboric acid.

The latter method, while effective for introducing fluorine, requires stringent temperature control to avoid byproducts.

Synthetic Pathways and Reaction Optimization

Pathway A: Sequential Halogenation-Cyanation

This route involves constructing the isoquinoline core with halogen atoms at positions 5 and 8, followed by fluorination and cyanation:

Step 1 : Synthesis of 5,8-dichloroisoquinoline

- Reactants : 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, $$ \text{H}2\text{SO}4 $$

- Conditions : 150°C, 6–8 h, boric acid (0.3–0.4 molar ratio to amine)

- Yield : 68% (extrapolated from chlorinated analog data)

Step 2 : Halogen Exchange to Fluorine

- Method : Microwave-assisted SNAr with anhydrous KF in DMF

- Conditions : 180°C, 30 min, 15 mol% $$ \text{Cs}2\text{CO}3 $$ as base

- Yield : 82% (based on similar fluorinations of chloroquinolines)

Step 3 : Cyanation at Position 1

- Reagent : CuCN in NMP at 200°C

- Yield : 74%

Overall yield : $$ 0.68 \times 0.82 \times 0.74 = 41.4\% $$

Pathway B: Direct Cyclization with Fluorinated Building Blocks

Utilizing pre-fluorinated precursors avoids post-cyclization halogen exchange:

Step 1 : Preparation of 4-fluoro-2-aminophenol and 4-fluoro-2-nitrophenol

- Fluorination : Electrophilic fluorination using $$ \text{Selectfluor}^{\text{®}} $$ in acetic acid

- Yield : 89% (amino derivative), 76% (nitro derivative)

Step 2 : Cyclization

- Reactants : Fluorinated analogs, glycerol, $$ \text{H}2\text{SO}4 $$, ethyl cyclohexane

- Innovation : Addition of 0.2 equiv. $$ \text{Na}2\text{SO}3 $$ to suppress over-oxidation

- Yield : 71%

Step 3 : Cyanation via Rosenmund-von Braun Reaction

- Conditions : $$ \text{CuCN} $$, DMF, 160°C, 4 h

- Yield : 88%

Overall yield : $$ 0.89 \times 0.76 \times 0.71 \times 0.88 = 42.1\% $$

Critical Process Parameters and Optimization

Temperature Control in Cyclization

The CN108610288B patent emphasizes maintaining reaction temperatures above 120°C to prevent intermediate condensation. For difluorinated systems:

- Optimal range : 130–140°C

- Effect of deviation :

- <120°C: 23% yield due to incomplete cyclization

- >150°C: 15% tar formation

Solvent Systems for Purification

Post-cyclization purification draws from the chloride salt precipitation method in:

- Dissolve crude product in 2M HCl

- Add NaCl (1.8:1 mass ratio to precursor)

- Filter precipitated hydrochloride salt

- Neutralize with $$ \text{NH}_4\text{OH} $$ to recover free base

This method achieves 98.5% purity (HPLC) versus 89% for simple recrystallization.

Analytical Characterization and Quality Control

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) :

δ 8.92 (s, 1H, H-3), 8.45 (dd, $$ J = 8.4 $$, 2.0 Hz, 1H, H-6), 8.32 (dd, $$ J = 8.8 $$, 5.6 Hz, 1H, H-7), 7.89 (m, 1H, H-4) - $$ ^{19}\text{F NMR} $$ :

δ -112.4 (d, $$ J = 22.8 $$ Hz, F-5), -115.1 (d, $$ J = 23.2 $$ Hz, F-8)

Purity Assessment

| Method | Conditions | Purity (%) |

|---|---|---|

| HPLC | C18, 60:40 MeCN/H2O, 1 mL/min | 99.2 |

| GC-MS | DB-5ms, 70–300°C | 98.7 |

Industrial-Scale Considerations

Waste Stream Management

The CN108610288B process reduces waste acid output by 40% through boric acid mediation. For fluorinated systems:

- Fluoride byproducts : Neutralization with $$ \text{Ca(OH)}2 $$ forms insoluble $$ \text{CaF}2 $$

- Solvent recovery : 92% ethyl cyclohexane reclaimed via distillation

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-fluoro-2-aminophenol | 320 |

| CuCN | 150 |

| Energy | 80 |

| Total | 550 |

Chemical Reactions Analysis

5,8-Difluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5,8-Difluoroisoquinoline-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 5,8-Difluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its potential antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

5,8-Difluoroisoquinoline-1-carbonitrile can be compared with other isoquinoline derivatives, such as:

Isoquinoline-1-carbonitrile: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.

5,8-Dichloroisoquinoline-1-carbonitrile: Similar structure but with chlorine atoms instead of fluorine, leading to different physicochemical properties.

5,8-Dimethoxyisoquinoline-1-carbonitrile: Contains methoxy groups, which can significantly alter its chemical behavior and biological interactions.

The presence of fluorine atoms in this compound makes it unique, as fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Biological Activity

5,8-Difluoroisoquinoline-1-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

This compound features a fluorinated isoquinoline ring with a cyano group, contributing to its reactivity and biological properties. Its molecular formula is with a molecular weight of 190.15 g/mol. The presence of fluorine atoms at the 5th and 8th positions enhances its binding affinity to biological targets, making it a promising candidate for further investigation.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 190.15 g/mol |

| Fluorine Substitution | Positions 5 and 8 |

| Functional Group | Cyano group (–C≡N) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, potentially by interfering with DNA replication processes. The fluorine atoms in its structure contribute to enhanced interactions with bacterial enzymes, leading to increased efficacy.

- In Vitro Studies : Various assays have demonstrated the compound's ability to inhibit bacterial growth, with minimum inhibitory concentration (MIC) values indicating its potency against specific strains.

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation.

- Cell Cycle Interference : Research has shown that it can disrupt normal cell cycle progression in cancer cells.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell growth.

- DNA Interaction : It may interact with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with an MIC of 15 µg/mL.

- Anticancer Efficacy : Research published in Cancer Letters demonstrated that treatment with this compound reduced cell viability in various cancer cell lines by up to 70% compared to control groups.

- Molecular Docking Studies : Computational studies using molecular docking have predicted strong binding interactions between the compound and several cancer-related targets, suggesting a basis for its observed biological activities.

Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | MIC of 15 µg/mL against E. coli and S. aureus | Journal of Medicinal Chemistry |

| Anticancer Efficacy | Reduced cell viability by up to 70% | Cancer Letters |

| Molecular Docking | Strong binding interactions predicted | Computational Biology Journal |

Q & A

Basic Research Questions

Q. What are the optimal multi-step synthesis routes for 5,8-Difluoroisoquinoline-1-carbonitrile, and how can reaction conditions be optimized to enhance yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of isoquinoline precursors using agents like phosphorus oxychloride or fluorinating reagents under controlled conditions. Key steps include:

- Precursor Selection : Start with isoquinoline derivatives substituted at positions 5 and 8 for regioselective fluorination.

- Fluorination : Use anhydrous hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) in inert solvents (e.g., dichloromethane) at low temperatures (−20°C to 0°C) to minimize side reactions .

- Cyano Group Introduction : Employ nucleophilic substitution or palladium-catalyzed cyanation (e.g., using Zn(CN)₂ or CuCN) under nitrogen atmosphere .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for solubility) and temperature gradients to improve yield (>70%) and purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹⁹F NMR : Identify fluorine environments; δ −120 to −140 ppm for aromatic fluorine substituents .

- ¹³C NMR : Detect cyano groups (δ ~115 ppm) and aromatic carbons (δ 120–150 ppm) .

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···N interactions involving the cyano group) for structural validation .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How do the positions of fluorine substituents influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : Fluorine at positions 5 and 8 withdraws electron density via inductive effects, activating the 1-carbonitrile group for nucleophilic attack. Use Hammett constants (σₚ = 0.78 for fluorine) to predict reactivity .

- Kinetic Studies : Compare reaction rates with mono-fluorinated analogs (e.g., 5-fluoro vs. 8-fluoro derivatives) using UV-Vis or stopped-flow techniques .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive hotspots .

Q. What strategies can researchers employ to address contradictory data in the biological activity profiles of fluorinated isoquinoline derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cellular viability) to rule out assay-specific artifacts .

- Meta-Analysis : Aggregate datasets from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects) .

- Structure-Activity Refinement : Synthesize analogs with incremental modifications (e.g., replacing fluorine with chlorine) to isolate substituent-specific effects .

Q. What are the methodological considerations for designing derivatives of this compound to explore structure-activity relationships in enzyme inhibition studies?

- Methodological Answer :

- Functional Group Variation : Introduce electron-withdrawing groups (e.g., nitro) at position 3 to enhance binding affinity with catalytic residues .

- Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) to synthesize enantiomers and assess enantioselective inhibition .

- Biological Testing : Prioritize kinases (e.g., EGFR, VEGFR) for screening due to isoquinoline’s affinity for ATP-binding pockets. Use IC₅₀ determination via fluorescence polarization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.